Stereochemistry Defines DNMT Inhibitory Potency: (2S,4S) Free Acid 1a vs. Epimeric (2S,4R) 1c
The free acid form of the target compound's core, (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid (compound 1a in Isakovic et al.), exhibits potent inhibition of human DNMT1 and DNMT3b2. Its epimer, compound 1c (inverted stereochemistry at the 2-position), showed drastically reduced activity [1]. The target compound is the immediate synthetic precursor to 1a via one-step hydrogenolytic deprotection; therefore, the stereochemical identity locked in the dibenzyl ester directly determines the biological outcome upon deprotection.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | DNMT1 IC50 = 1.1 μM; DNMT3b2 IC50 = 0.3 μM (compound 1a, the deprotected free acid of the target compound core) |
| Comparator Or Baseline | (2S,4R) epimer (compound 1c): DNMT1 IC50 > 100 μM; DNMT3b2 IC50 = 54.0 μM |
| Quantified Difference | >90-fold loss against DNMT1; ~180-fold loss against DNMT3b2 |
| Conditions | Recombinant human DNMT1 and DNMT3b2 enzymatic assays; values are means of at least two experiments, ±20% |
Why This Matters
Procurement of the wrong diastereomer would yield an intermediate that, upon deprotection, produces an essentially inactive compound for DNMT-targeted epigenetic probe development, wasting synthesis resources and generating false-negative SAR.
- [1] Isakovic, L.; Saavedra, O. M.; Llewellyn, D. B.; Claridge, S.; Zhan, L.; Bernstein, N.; Vaisburg, A.; Elowe, N.; Petschner, A. J.; Rahil, J.; Beaulieu, N.; Gauthier, F.; MacLeod, A. R.; Delorme, D.; Besterman, J. M.; Wahhab, A. Constrained (L-)-S-Adenosyl-L-homocysteine (SAH) Analogues as DNA Methyltransferase Inhibitors. Bioorg. Med. Chem. Lett. 2009, 19 (10), 2742–2746. View Source
